
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is a complex organic compound featuring an indole core substituted with tert-butyl and iodine groups The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple stepsThe tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The iodination of the indole core can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted indoles .
Aplicaciones Científicas De Investigación
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituents. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 5-bromonicotinate: Similar in structure but contains a bromine atom instead of iodine.
tert-Butyl carbamate: Contains a tert-butyl group but differs in its core structure.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains tert-butyl groups but has a different core structure.
Uniqueness
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is unique due to the combination of its indole core, tert-butyl groups, and iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C17H22INO2 |
|---|---|
Peso molecular |
399.27 g/mol |
Nombre IUPAC |
tert-butyl 5-tert-butyl-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C17H22INO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
Clave InChI |
WKBYRVUKKGHUEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



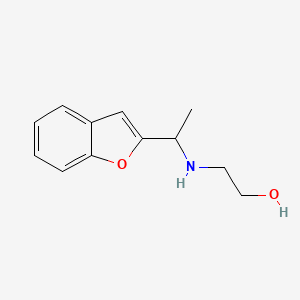
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
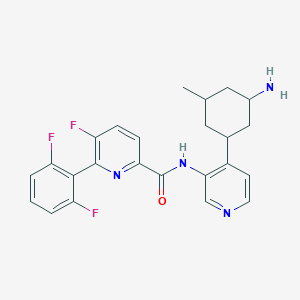

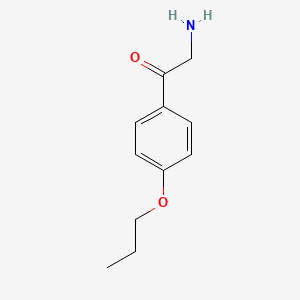
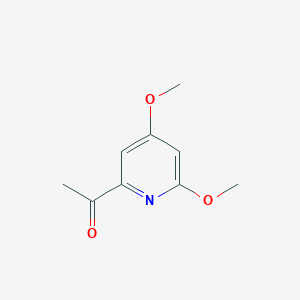
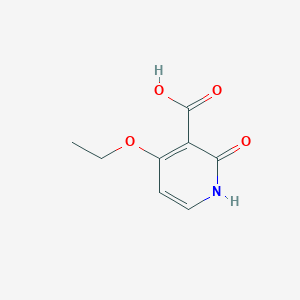



![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

